![molecular formula C11H19NO4S B1404998 (4S)-1-Boc-4-mercapto-L-proline methyl ester CAS No. 1675245-21-2](/img/structure/B1404998.png)
(4S)-1-Boc-4-mercapto-L-proline methyl ester
Overview
Description
Molecular Structure Analysis
The molecular structure of “(4S)-1-Boc-4-mercapto-L-proline methyl ester” is represented by the formula C11H19NO4S. Unfortunately, the available sources do not provide a detailed analysis of its molecular structure.Chemical Reactions Analysis
The specific chemical reactions involving “(4S)-1-Boc-4-mercapto-L-proline methyl ester” are not detailed in the available sources .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4S)-1-Boc-4-mercapto-L-proline methyl ester” are not fully detailed in the available sources . The molecular weight is known to be 261.34 g/mol.Scientific Research Applications
Pharmacology
(4S)-1-Boc-4-mercapto-L-proline methyl ester: is a valuable compound in pharmacological research. It serves as a precursor molecule for drug development, particularly in the synthesis of novel therapeutic agents. Its structural versatility allows for the creation of diverse pharmacophores essential for drug discovery .
Biochemistry
In biochemistry, this compound is utilized for studying enzyme mechanisms and interactions. It can be incorporated into peptides and proteins to investigate structural and functional aspects, aiding in the understanding of biochemical pathways .
Materials Science
(4S)-1-Boc-4-mercapto-L-proline methyl ester: finds applications in materials science, especially in the development of new polymeric materials. Its incorporation into polymers can enhance properties such as thermal stability and chemical resistance .
Environmental Science
This compound is used in environmental science research to develop new methods for pollutant degradation. It can act as a catalyst or a structural component in the synthesis of environmentally friendly materials that help in pollution control .
Analytical Chemistry
Analytical chemists employ (4S)-1-Boc-4-mercapto-L-proline methyl ester in method development for compound detection and quantification. It’s particularly useful in chromatography and mass spectrometry for identifying and analyzing complex mixtures .
Chemical Engineering
In chemical engineering, the compound is pivotal in process optimization. It’s used to improve reaction yields and to design efficient synthesis pathways for industrial-scale chemical production .
Medicinal Chemistry
(4S)-1-Boc-4-mercapto-L-proline methyl ester: plays a crucial role in medicinal chemistry. It’s involved in the synthesis of compounds with potential therapeutic effects, including antiviral, antibacterial, and anticancer agents .
Organic Synthesis
Finally, in organic synthesis, this compound is a key intermediate for constructing complex molecules. It’s used in various synthetic strategies, such as asymmetric synthesis, to build molecules with high enantiomeric purity, which is vital for pharmaceutical applications .
Mechanism of Action
The mechanism of action for “(4S)-1-Boc-4-mercapto-L-proline methyl ester” is not specified in the available sources.
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-sulfanylpyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-11(2,3)16-10(14)12-6-7(17)5-8(12)9(13)15-4/h7-8,17H,5-6H2,1-4H3/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOZATQWCASPQA-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-1-Boc-4-mercapto-L-proline methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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